molecular formula C9H12N2 B13596136 1-(2-Pyridinylmethyl)cyclopropanamine

1-(2-Pyridinylmethyl)cyclopropanamine

Katalognummer: B13596136
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: HUCWJXXWGJFMHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Pyridinylmethyl)cyclopropanamine is a cyclopropane derivative featuring a pyridine ring substituted at the 2-position with a methyl group attached to the cyclopropane amine core. Cyclopropanamine derivatives are valued for their conformational rigidity, which can enhance binding specificity in biological targets .

Eigenschaften

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

1-(pyridin-2-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C9H12N2/c10-9(4-5-9)7-8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2

InChI-Schlüssel

HUCWJXXWGJFMHW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CC=CC=N2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 1-(2-pyridinylmethyl)cyclopropanamine typically involves:

  • Construction or functionalization of the cyclopropane ring.
  • Introduction of the pyridinylmethyl amine substituent via alkylation or reductive amination.
  • Use of protective groups or selective reagents to control regio- and stereochemistry.

Reported Synthetic Routes

Reductive Amination of Cyclopropanone Derivatives with 2-Pyridinylmethylamine

A common approach involves the condensation of cyclopropanone or cyclopropanone derivatives with 2-pyridinylmethylamine, followed by reduction to yield the target amine. This method benefits from straightforward reaction conditions and good selectivity.

  • Procedure:
    • Cyclopropanone or cyclopropanecarboxaldehyde is reacted with 2-(aminomethyl)pyridine.
    • The imine intermediate formed is reduced with a mild reducing agent such as sodium triacetoxyborohydride.
    • The reaction is typically conducted in anhydrous solvents like dichloroethane under reflux conditions.
  • Yield and Purification:
    • Yields reported range from moderate to good (~50-70%).
    • Purification is achieved by chromatographic methods such as HPLC.
Cyclopropanation of Alkenes Followed by Amination

An alternative method involves cyclopropanation of alkenes bearing pyridinylmethyl substituents or their precursors, followed by amination steps.

  • Key Steps:
    • Preparation of cyclopropane ring via Simmons-Smith reaction or carbenoid addition to alkenes.
    • Subsequent functional group transformations to introduce the amine group.
  • Challenges:
    • Requires control over stereochemistry.
    • Multi-step sequences with potential for side reactions.
  • Example:
    • Synthesis of cyclopropanamine derivatives via reaction of substituted cinnamic acid derivatives with malonic acid, followed by cyclopropanation and amination steps.

Detailed Example Protocol (Based on Literature)

Step Reagents & Conditions Description Outcome
1 2-(aminomethyl)pyridine (0.5 mmol), cyclopropanecarboxaldehyde (0.33 mmol), anhydrous dichloroethane (3 mL) Stir at room temperature for 45 min to form imine intermediate Formation of imine
2 Sodium triacetoxyborohydride (1 mmol) Add and reflux for 45 min Reduction of imine to amine
3 Quench with 1 M HCl, remove solvent under reduced pressure Work-up Crude product
4 Purify by HPLC Isolation of pure this compound Yield ~60-70%

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Reductive amination of cyclopropanone with 2-(aminomethyl)pyridine Cyclopropanone, 2-(aminomethyl)pyridine, sodium triacetoxyborohydride Mild conditions, straightforward, good selectivity Requires cyclopropanone availability 50-70%
Cyclopropanation of alkenes followed by amination Alkenes, carbenoid reagents, amination agents Access to stereochemically defined products Multi-step, potentially hazardous reagents Variable, often moderate
Organometallic addition (Grignard) Pyridinylmethylmagnesium bromide, cyclopropanone derivatives High reactivity, scalable Sensitive to moisture, requires inert atmosphere Moderate to good

Summary of Research Findings

  • The most efficient and commonly used method for preparing this compound is reductive amination of cyclopropanone derivatives with 2-(aminomethyl)pyridine, followed by reduction with sodium triacetoxyborohydride.
  • Alternative methods such as cyclopropanation of alkenes and organometallic additions provide routes to the compound but may involve more complex steps or hazardous reagents.
  • Purification typically involves chromatographic techniques, and yields range from moderate to good.
  • The choice of synthetic route depends on available starting materials, scale, and safety considerations.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Pyridin-2-yl)methyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

It appears that information regarding the applications of "1-(2-Pyridinylmethyl)cyclopropanamine" is limited in the provided search results. However, based on the available data, we can infer some potential applications of the compound.

Potential Applications of this compound

As a Building Block in Chemical Synthesis:

  • The provided information from chemical databases suggests that this compound is a chemical compound with a specific structure, including a pyridinylmethyl group attached to a cyclopropanamine . This structural information allows the compound to be a potential building block in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications.

Lysine-Specific Demethylase (LSD1) Inhibition:

  • Cyclopropylamine derivatives, which share a structural similarity with this compound, are noted for their use in modulating or inhibiting Lysine-Specific Demethylase (LSD1) activity . LSD1 is an enzyme involved in gene regulation, and its inhibition has implications for cancer therapy and other biomedical applications.

Pharmaceutical Applications:

  • Due to the Lysine-Specific Demethylase (LSD1) inhibition properties of cyclopropylamine derivatives, this compound may be used in the creation of pharmaceuticals .

Other Potential Applications:

  • Based on the search results, cyclopropanamine derivatives have a role in the development of Beta-Secretase Inhibitors . Beta-secretase is an enzyme that is linked to Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 1-[(pyridin-2-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, modulating their activity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-(2-Pyridinylmethyl)cyclopropanamine, highlighting substituent effects on physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties References
This compound C9H11N2 147.20 (calculated) 2-Pyridinylmethyl Limited direct data; inferred use as a building block for NNRTIs or kinase inhibitors
1-(4-Methylphenyl)cyclopropanamine C10H13N 147.22 4-Methylphenyl Marketed for agrochemical/pharmaceutical use; 2025 global production ≈ 5,000 MT/year
1-(4-Bromophenyl)cyclopropanamine C9H10BrN 212.09 4-Bromophenyl Halogen enhances electronic density; used in cross-coupling reactions
1-(2-Methylpyridin-4-yl)cyclopropanamine C9H12N2 148.20 2-Methylpyridin-4-yl Higher lipophilicity vs. pyridinylmethyl; potential CNS drug candidate
1-(Trifluoromethyl)cyclopropanamine C4H6F3N 125.10 Trifluoromethyl Electron-withdrawing group; used in FLT3 inhibitor synthesis

Structural and Electronic Effects

  • Aromatic vs. Aliphatic Substituents : Pyridinylmethyl groups (e.g., 2-pyridinylmethyl) introduce aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets like HIV-1 reverse transcriptase . In contrast, phenyl derivatives (e.g., 4-methylphenyl) increase hydrophobicity, improving membrane permeability .
  • Halogenation : Bromophenyl derivatives (e.g., 1-(4-Bromophenyl)cyclopropanamine) exhibit stronger van der Waals interactions and slower metabolic degradation due to halogen presence .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-(Trifluoromethyl)cyclopropanamine reduces basicity of the amine, favoring stability under acidic conditions .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Pyridinylmethyl)cyclopropanamine, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves cyclopropanation of pyridine-substituted precursors. Key steps include:

  • Cyclopropane ring formation : Use transition-metal catalysts (e.g., Rh(II)) for stereoselective cyclopropanation .
  • Amine functionalization : Protect the amine group during synthesis to avoid side reactions (e.g., Boc protection) .
  • Optimization : Adjust solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometry of reagents (e.g., 1.2–1.5 eq. of cyclopropanating agents). Monitor progress via TLC or HPLC .

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Purity (%)Key ConditionsReference
Rh(II)-catalyzed65–75≥95DCM, 25°C, 12h
SN2 displacement50–6090–95THF, −10°C, 24h
Grignard addition70–80≥98Dry Et₂O, 0°C, 6h

Q. How should researchers confirm the structural identity and purity of this compound?

Answer:

  • Structural confirmation :
    • NMR : Analyze 1H^1H/13C^{13}C-NMR for cyclopropane ring protons (δ 0.8–1.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) matching theoretical mass (C9_9H11_{11}N2_2, 147.10 g/mol).
  • Purity assessment :
    • HPLC : Use a C18 column (ACN:H2_2O gradient) to detect impurities (<0.5% area) .
    • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can computational modeling guide the study of this compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to receptors (e.g., monoamine oxidases). Focus on pyridine’s π-π stacking and cyclopropane’s steric effects .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor residence times .
  • QSAR : Corrogate substituent effects (e.g., pyridine vs. naphthalene analogs) to optimize bioactivity .

Q. Table 2: Key Computational Parameters

ParameterValue/SoftwareApplicationReference
Docking score cutoff≤−7.0 kcal/molTarget selectivity
Force fieldCHARMM36Stability of ligand-receptor
Solvation modelGeneralized Born (GBSA)Binding free energy calculation

Q. How can researchers resolve contradictions in reported biological activity data for cyclopropanamine derivatives?

Answer:

  • Experimental design :
    • Standardize assays (e.g., IC50_{50} measurements) across cell lines (e.g., HepG2 vs. HEK293) to control variability .
    • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, CRISPR knockdown for functional relevance) .
  • Data analysis :
    • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish assay noise from true effects.
    • Cross-reference with structural analogs (e.g., 1-(Naphthalen-2-YL)cyclopropanamine) to identify substituent-dependent trends .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., N95) for powder handling .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity.
  • Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite .
  • Waste disposal : Segregate as hazardous organic waste (EPA/DOT guidelines) .

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

Answer:

  • Process intensification :
    • Switch from batch to flow chemistry for cyclopropanation (improves heat/mass transfer) .
    • Use immobilized catalysts (e.g., Rh on SiO2_2) to reduce metal leaching .
  • Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for cost-effective scale-up .

Q. How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of this compound?

Answer:

  • LogP : Bromine at the pyridine 4-position increases logP by ~1.0 unit (improves membrane permeability) .
  • Solubility : Methoxy groups enhance aqueous solubility (e.g., 3-OCH3_3 derivative: 12 mg/mL vs. 5 mg/mL for parent compound) .
  • Stability : Electron-withdrawing groups (e.g., −F) reduce cyclopropane ring strain, enhancing thermal stability (TGA ΔTdec_{dec} +20°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.